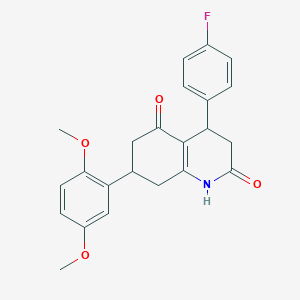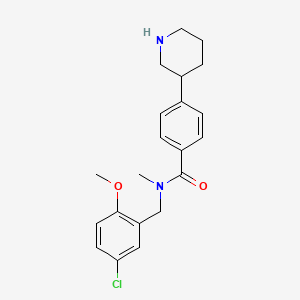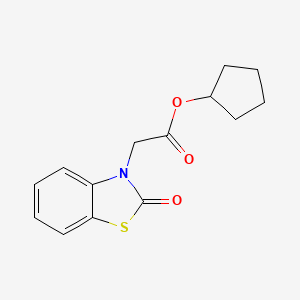![molecular formula C13H12N2O2 B5534449 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5534449.png)
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide, also known as CPPO, is a heterocyclic organic compound with a cyclic structure. It has gained significant attention in the field of scientific research due to its unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide involves the generation of singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause damage to biological molecules, such as proteins, lipids, and DNA. In PDT, singlet oxygen generated by 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide can induce cell death in cancer cells.
Biochemical and Physiological Effects:
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been shown to have a low toxicity and is biocompatible, making it a promising candidate for use in biomedical applications. In addition, 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been shown to have antioxidant properties and can scavenge ROS, which are involved in the pathogenesis of many diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has several advantages for use in lab experiments, including its high stability and solubility in organic solvents. However, 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has some limitations, such as its sensitivity to light and the need for specialized equipment for its synthesis and purification.
Orientations Futures
There are several future directions for research on 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide, including the development of new fluorescent probes for the detection of ROS and singlet oxygen, the synthesis of new materials using 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide as a building block, and the optimization of 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide for use in PDT. In addition, further studies are needed to investigate the potential of 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide as an antioxidant and its role in the prevention and treatment of diseases associated with oxidative stress.
Conclusion:
In conclusion, 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide is a unique compound with promising applications in scientific research, particularly in the fields of fluorescence sensing and PDT. Its ability to generate singlet oxygen and scavenge ROS makes it a promising candidate for use in biomedical applications. Further research is needed to explore its potential in these areas and to optimize its properties for use in lab experiments and clinical settings.
Méthodes De Synthèse
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide can be synthesized through several methods, including the oxidation of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with m-chloroperbenzoic acid or the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with hydrogen peroxide in the presence of acetic acid. Another method involves the oxidation of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with potassium permanganate in the presence of sulfuric acid.
Applications De Recherche Scientifique
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been widely used in scientific research due to its ability to act as a fluorescence quencher and a photosensitizer. It has been used in the development of fluorescent probes for the detection of reactive oxygen species (ROS) and singlet oxygen. 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has also been used as a photosensitizer in the photodynamic therapy (PDT) of cancer. In addition, 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been used in the synthesis of new materials, such as polymers and dendrimers.
Propriétés
IUPAC Name |
4-oxido-3-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-14-9-13(10-5-2-1-3-6-10)15(17)12-8-4-7-11(12)14/h1-3,5-6,9H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQDMNUHGJFAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=O)C=C(N2[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5534386.png)

![6-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5534418.png)


![4-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5534439.png)
![4-(1H-imidazol-2-yl)-1-[4-(3-piperidinylmethyl)benzoyl]piperidine dihydrochloride](/img/structure/B5534444.png)
![2-(4-tert-butylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5534455.png)
![4-[3-(benzyloxy)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5534461.png)
![4-({5-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5534467.png)
![ethyl 5-[(2,2-dimethylpropanoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5534470.png)
![8-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5534479.png)
![4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5534482.png)